![molecular formula C₂₇H₃₆O₁₁ B1146316 (11beta)-11,17-Dihydroxy-3,20-dioxopregna-1,4-dien-21-yl beta-D-Glucopyranosiduronic Acid CAS No. 512165-95-6](/img/structure/B1146316.png)
(11beta)-11,17-Dihydroxy-3,20-dioxopregna-1,4-dien-21-yl beta-D-Glucopyranosiduronic Acid
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Overview
Description
This compound is a glucocorticoid or cortisol derivative, where the structure and function are intricately related to its biological activities. Glucocorticoids are crucial for various physiological processes, including metabolism, immune response regulation, and stress responses.
Synthesis Analysis
The synthesis of similar steroid glucuronides involves complex chemical reactions, including the Koenigs-Knorr reaction for coupling steroids to glucuronic acid, yielding high-efficiency and specific glucuronide conjugates (Becker, 1965).
Molecular Structure Analysis
The molecular structure of glucocorticoid derivatives is characterized by specific hydroxylation patterns that significantly impact their biological activity. For instance, the introduction of a halogen atom at specific positions can prevent rearrangement and influence the compound's activity (Toscano et al., 1977).
Chemical Reactions and Properties
Steroid glucuronides are synthesized through reactions that ensure high coupling efficiency and specificity. These compounds are characterized by their solubility and reactivity, which are pivotal for their biological functions (Becker, 1965; Toscano et al., 1977).
Physical Properties Analysis
The physical properties of these compounds, including solubility, melting point, and crystalline structure, are influenced by the specific stereochemistry and functional groups present in the molecule. These properties are critical for the compound's interaction with biological systems.
Chemical Properties Analysis
The chemical properties, such as reactivity with biological macromolecules, hydrolysis by enzymes, and the ability to form specific conjugates, define the biological roles of these glucocorticoid derivatives. Their reactivity under physiological conditions can determine their metabolic pathways and effects (Becker, 1965; O'Brien et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36O11/c1-25-7-5-13(28)9-12(25)3-4-14-15-6-8-27(36,26(15,2)10-16(29)18(14)25)17(30)11-37-24-21(33)19(31)20(32)22(38-24)23(34)35/h5,7,9,14-16,18-22,24,29,31-33,36H,3-4,6,8,10-11H2,1-2H3,(H,34,35)/t14-,15-,16-,18+,19-,20-,21+,22-,24+,25-,26-,27-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROILWZCHYLNVFX-YXSMBZLISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)COC4C(C(C(C(O4)C(=O)O)O)O)O)O)CCC5=CC(=O)C=CC35C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)CCC5=CC(=O)C=C[C@]35C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858330 |
Source
|
Record name | (11beta)-11,17-Dihydroxy-3,20-dioxopregna-1,4-dien-21-yl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90858330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
512165-95-6 |
Source
|
Record name | (11beta)-11,17-Dihydroxy-3,20-dioxopregna-1,4-dien-21-yl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90858330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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